![molecular formula C18H18O4 B3143616 Ethyl 3-[4-(benzyloxy)phenyl]-3-oxopropanoate CAS No. 53090-45-2](/img/structure/B3143616.png)
Ethyl 3-[4-(benzyloxy)phenyl]-3-oxopropanoate
Overview
Description
Ethyl 3-[4-(benzyloxy)phenyl]-3-oxopropanoate is a chemical compound with the molecular formula C18H18O4 . It has a molecular weight of 298.34 . The IUPAC name for this compound is ethyl 3-(4-(benzyloxy)phenyl)-3-oxopropanoate .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES notation: O=C(C(C=C1)=CC=C1OCC2=CC=CC=C2)CC(OCC)=O . This notation provides a way to represent the structure using text, indicating the arrangement of atoms and bonds in the molecule .Chemical Reactions Analysis
While specific chemical reactions involving this compound are not available, compounds of this nature typically undergo reactions common to esters and aromatic compounds. These could include hydrolysis, substitution reactions, among others .Physical And Chemical Properties Analysis
This compound is a powder at room temperature . It has a melting point of 58-62 degrees Celsius . The compound should be stored at 0-8 degrees Celsius .Scientific Research Applications
Enantioselective Reduction
Ethyl 3-aryl-3-oxopropanoates, a category that includes Ethyl 3-[4-(benzyloxy)phenyl]-3-oxopropanoate, are reduced enantioselectively to corresponding (S)-alcohols using Rhizopus species. This process is significant in synthesizing optically active compounds (Salvi & Chattopadhyay, 2006).
Synthesis of Complex Organic Compounds
This chemical is used in the synthesis of various complex organic compounds. For instance, it plays a role in the synthesis of (-)-(E,S)-3-(Benzyloxy)-1-butenyl phenyl sulfone, which involves multiple steps including esterification and alkylation (Enders, Berg, & Jandeleit, 2003).
Copolymerization with Styrene
This compound is used in the synthesis of novel copolymers with styrene. These copolymers have applications in material science due to their structural properties and thermal stability (Kharas et al., 2013).
Bioanalytical Method Development
In bioanalytical chemistry, this compound is utilized in developing methods for quantitative measurement, particularly in drug development processes. Its role in the validation of bioanalytical methods highlights its importance in pharmaceutical research (Nemani, Shard, & Sengupta, 2018).
Fermentation and Stereochemical Control
The compound is also involved in fermenting baker's yeast mediated reductions, where it exhibits stereochemical control dependent on specific conditions. This application is crucial in the chiral synthesis of organic compounds (Manzocchi, Casati, Fiecchi, & Santaniello, 1987).
properties
IUPAC Name |
ethyl 3-oxo-3-(4-phenylmethoxyphenyl)propanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18O4/c1-2-21-18(20)12-17(19)15-8-10-16(11-9-15)22-13-14-6-4-3-5-7-14/h3-11H,2,12-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAGWWUITCSUUDU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(=O)C1=CC=C(C=C1)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(4-Methylbenzyl)oxy]benzoic acid](/img/structure/B3143545.png)

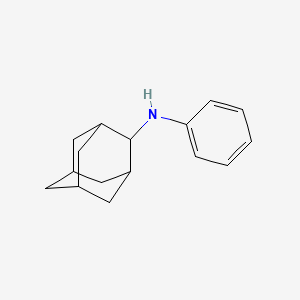
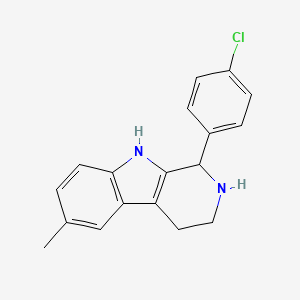
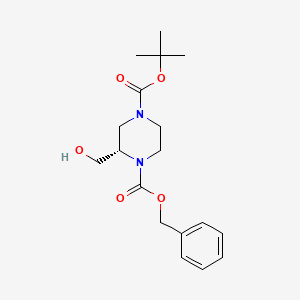

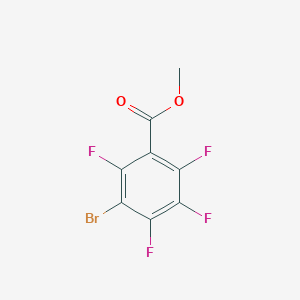

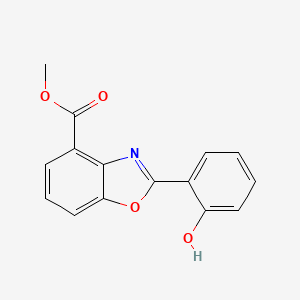
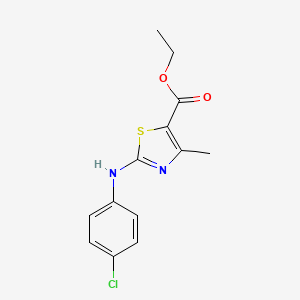
![[3-(Butylthio)propyl]amine](/img/structure/B3143610.png)
![2-Hydrazinyl-5,6-dimethylbenzo[d]thiazole](/img/structure/B3143614.png)
